Relebactam sodium is a potent, non-β-lactam-based β-lactamase inhibitor (BLI) classified under the diazabicyclooctane (DBO) scaffold. [, , ] It is primarily researched for its ability to restore the activity of β-lactam antibiotics against drug-resistant Gram-negative bacteria. [, , ] This compound is often studied in conjunction with imipenem/cilastatin, forming a combination with enhanced efficacy against specific bacterial infections. [, ]
Relebactam sodium is a potent β-lactamase inhibitor, primarily used in combination with imipenem and cilastatin in the treatment of serious bacterial infections, particularly those caused by antibiotic-resistant strains. It was developed to counteract the resistance mechanisms employed by certain bacteria, specifically those producing serine β-lactamases, which can degrade β-lactam antibiotics. The compound is marketed under the trade name Recarbrio and has been approved by the Food and Drug Administration for clinical use.
Relebactam sodium is classified as a β-lactamase inhibitor. It is derived from a piperidine structure and contains a sulfonamide moiety, which enhances its inhibitory action against various β-lactamases. The compound's chemical formula is with a molecular weight of 348.38 g/mol, and its CAS number is 1174018-99-5 .
The synthesis of relebactam involves several key steps, including the reduction of chiral oxime ethers and subsequent chemoselective amidation. One efficient method utilizes iron(III) chloride hexahydrate and sodium borohydride for the diastereoselective reduction of oxime ethers to generate crucial intermediates suitable for large-scale production .
Relebactam features a complex molecular structure characterized by a bicyclic piperidine ring fused with a sulfonamide group. The structural analysis reveals that it exists predominantly in a tetrahedral imine-hydrolysis intermediate form when interacting with certain β-lactamases .
The crystallographic data show that relebactam can covalently bind to the active site of enzymes like KPC-2, offering insights into its mechanism of action .
Relebactam primarily functions as an inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Its reaction mechanism involves:
This mechanism allows for enhanced efficacy against resistant bacterial strains, making it a valuable component in combination therapies .
The mechanism through which relebactam exerts its effects involves several biochemical interactions:
Studies indicate that this process not only protects imipenem from degradation but also enhances its therapeutic effectiveness against various Gram-negative bacteria .
Relebactam sodium is primarily used in clinical settings as part of combination therapy for treating complicated infections caused by multi-drug resistant bacteria. Its applications include:
Furthermore, ongoing research continues to explore its potential against other resistant bacterial strains, highlighting its significance in combating antibiotic resistance .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: